N-(3-bromophenyl)-3-(trifluoromethyl)benzamide is a chemical compound with significant relevance in medicinal chemistry and material science. It is classified as a benzamide derivative, characterized by the presence of a bromine atom at the meta position of the phenyl ring and a trifluoromethyl group attached to another phenyl group. This unique structure imparts distinct chemical and biological properties, making it a subject of interest for various scientific applications.
The compound is cataloged under the Chemical Abstracts Service number 710310-54-6 and has a molecular formula of C14H9BrF3NO. Its molecular weight is approximately 344.131 g/mol. The compound's IUPAC name is N-(3-bromophenyl)-3-(trifluoromethyl)benzamide, and it can also be referred to by its SMILES representation: C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)Br
.
The synthesis of N-(3-bromophenyl)-3-(trifluoromethyl)benzamide typically involves the reaction between 3-bromophenylamine and 3-(trifluoromethyl)benzoyl chloride. This reaction is conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature. A base, commonly triethylamine, is utilized to neutralize the hydrochloric acid generated during the reaction .
In industrial settings, similar synthetic routes are employed but on a larger scale. Continuous flow reactors and automated systems may be utilized to enhance efficiency and yield. Purification techniques, including recrystallization or chromatography, are applied to achieve high purity levels of the final product.
N-(3-bromophenyl)-3-(trifluoromethyl)benzamide features a complex molecular structure characterized by:
The compound's melting point ranges from 162 °C to 164 °C, indicating its solid-state stability at room temperature . Spectroscopic data, such as nuclear magnetic resonance (NMR), provides further insights into its structural characteristics.
N-(3-bromophenyl)-3-(trifluoromethyl)benzamide can participate in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis.
The mechanism of action for N-(3-bromophenyl)-3-(trifluoromethyl)benzamide varies based on its application. In medicinal chemistry, it may interact with specific molecular targets like enzymes or receptors, modulating their activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom can facilitate halogen bonding interactions with biological targets .
This mechanism underlies its potential applications in drug design, particularly as a pharmacophore for developing anti-inflammatory or anticancer agents.
These properties contribute to its usability in various scientific fields.
N-(3-bromophenyl)-3-(trifluoromethyl)benzamide has several notable applications:
These applications underscore the compound's significance across multiple scientific domains.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2